3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine units. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .
Mechanism of Action
Target of Action
The primary target of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression pathway . CDK2 is essential for the G1/S and G2/M phase transitions of the cell cycle. By inhibiting CDK2, the compound prevents these transitions, thereby halting the cell cycle and inducing apoptosis .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The compound shows superior cytotoxic activities against various cell lines . For instance, it has been found to inhibit the growth of MCF-7 and HCT-116 cell lines with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one typically involves the condensation of 5-aminopyrazole-4-carboxylates with trimethyl orthoformate and primary amines under controlled microwave irradiation . This method is efficient and yields the desired product in a one-pot manner.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis suggests potential scalability for industrial applications. The reaction conditions, including temperature and solvent choice, can be optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the iodine atom .
Scientific Research Applications
3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Its anticancer properties make it a candidate for developing new therapeutic agents.
Comparison with Similar Compounds
- 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Pyrazolo[3,4-d]pyrimidine derivatives
Comparison: Compared to similar compounds, 3-Iodo-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of the iodine atom. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-iodo-2,5-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3IN4O/c6-3-2-4(10-9-3)7-1-8-5(2)11/h1H,(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPSHVZPGWTSDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNC(=C2C(=O)N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622893 | |
Record name | 3-Iodo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144750-83-4 | |
Record name | 3-Iodo-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622893 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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